Fluphenazine octanoate
Overview
Description
Fluphenazine Octanoate is an impurity compound of Fluphenazine . It is used in the separation of Fluphenazine derivatives using HPLC gradient technique . Fluphenazine is a phenothiazine (FEEN-oh-THYE-a-zeen) antipsychotic medicine that is used to treat psychotic disorders such as schizophrenia .
Molecular Structure Analysis
The empirical formula of Fluphenazine Octanoate is C30H40F3N3O2S . Its molecular weight is 563.72 .
Physical And Chemical Properties Analysis
Fluphenazine Octanoate has a molecular weight of 563.72 . It is recommended to be stored at a temperature of 2-8°C . The compound’s density is predicted to be 1.169±0.06 g/cm3 .
Scientific Research Applications
Application in Schizophrenia Treatment
Fluphenazine octanoate has been significantly applied in the treatment of schizophrenia. A study highlighted its effectiveness in managing schizophrenia, particularly when used in depot forms like fluphenazine decanoate, which facilitates patient management (Coleman, 1972). Another research focused on the dosage and plasma levels of fluphenazine in preventing neuroleptic relapse in schizophrenia treatment, indicating the importance of monitoring plasma fluphenazine levels (Marder, 1994).
Effect on the Central Nervous System
Fluphenazine's impact on the central nervous system (CNS) has been extensively studied. Research has documented its dual mode of action, having a stimulatory component at low dosages and an inhibitory component at higher dosages, thereby widening its therapeutic spectrum. Its effect on the CNS is also evidenced by visual and computer-analyzed EEG studies (Saletu et al., 1975).
Impact on Melanogenesis and Antioxidant Enzymes
A study investigated the effect of fluphenazine on melanogenesis and antioxidant defense system in normal human melanocytes. It was found that fluphenazine induces a concentration-dependent loss in cell viability and affects the melanization process and antioxidant defense system in melanocytes, indicating its role in the mechanisms of undesirable side effects, especially in pigmented tissues (Otręba et al., 2016).
Social Value in Schizophrenia Management
Fluphenazine decanoate's social value was demonstrated in a study by the Medical Research Council, which showed its effectiveness in minimizing positive psychotic features and preventing relapse in schizophrenic patients, thereby reducing distress among their families and allowing patients to fulfill normal social role expectations (Stevens, 1976).
Safety And Hazards
Future Directions
Several studies suggest that the repurposing of Fluphenazine for cancer therapy may be a promising approach, as this drug proved to reduce the viability of diverse cancer cell lines . These findings suggest that Fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells .
properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEHUXGAZWYKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243121 | |
Record name | Fluphenazine octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine octanoate | |
CAS RN |
97671-70-0 | |
Record name | Fluphenazine octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPHENAZINE OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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